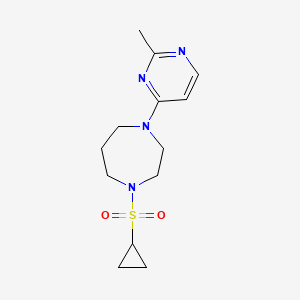
1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane is a complex organic compound that features a cyclopropane ring, a sulfonyl group, a pyrimidine ring, and a diazepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclopropanesulfonyl Group: This can be achieved by reacting cyclopropane with sulfonyl chloride under basic conditions.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.
Diazepane Ring Formation: The diazepane ring is typically formed through a cyclization reaction involving diamines and dihalides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted diazepane derivatives.
科学研究应用
1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The pyrimidine ring can interact with nucleic acids, affecting gene expression. The diazepane ring can modulate receptor activity, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane: Unique due to the combination of cyclopropane, sulfonyl, pyrimidine, and diazepane rings.
1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-piperazine: Similar but with a piperazine ring instead of a diazepane ring.
1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-oxazepane: Similar but with an oxazepane ring instead of a diazepane ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
属性
分子式 |
C13H20N4O2S |
|---|---|
分子量 |
296.39 g/mol |
IUPAC 名称 |
1-cyclopropylsulfonyl-4-(2-methylpyrimidin-4-yl)-1,4-diazepane |
InChI |
InChI=1S/C13H20N4O2S/c1-11-14-6-5-13(15-11)16-7-2-8-17(10-9-16)20(18,19)12-3-4-12/h5-6,12H,2-4,7-10H2,1H3 |
InChI 键 |
XQRWBBUBYLCUEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=N1)N2CCCN(CC2)S(=O)(=O)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1S,9R,11R,12R)-10,14,17-trimethyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B15120832.png)
![2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B15120837.png)
![N-ethyl-6-methyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15120844.png)
![3-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B15120866.png)
![4-[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B15120869.png)
![5-Bromo-2-(methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B15120872.png)
![3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B15120880.png)
![4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B15120882.png)
![8-bromo-4-{[(2-chlorophenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole](/img/structure/B15120886.png)
![N-(4-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)acetamide](/img/structure/B15120893.png)
![6-Methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B15120897.png)
![4-{2-Methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B15120903.png)
![4-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15120915.png)
![4-[(4-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15120922.png)
